molecular formula C6H8O6 B1220775 4,5-Dehydro-D-glucuronic acid

4,5-Dehydro-D-glucuronic acid

Cat. No.: B1220775
M. Wt: 176.12 g/mol
InChI Key: IAKKJSVSFCTLRY-YKKSOZKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dehydro-D-Glucuronic Acid is a member of the class of glucuronic acids. It is derived from β-D-glucuronic acid through dehydrogenation, introducing a double bond between positions 4 and 5 . This compound is significant in various biochemical pathways and has unique properties due to its structural configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dehydro-D-Glucuronic Acid typically involves the dehydrogenation of β-D-glucuronic acid. This process can be achieved using specific dehydrogenases that facilitate the removal of hydrogen atoms, creating the double bond between the 4th and 5th carbon atoms .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale fermentation processes using genetically engineered microorganisms capable of producing the necessary dehydrogenases. These microorganisms would convert β-D-glucuronic acid into this compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dehydro-D-Glucuronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dehydro-D-Glucuronic Acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways involving glucuronic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of biodegradable polymers and other materials

Mechanism of Action

The mechanism of action of 4,5-Dehydro-D-Glucuronic Acid involves its interaction with specific enzymes and receptors in biological systems. The double bond between the 4th and 5th carbon atoms makes it a reactive intermediate in various biochemical pathways. It can act as a substrate for enzymes that catalyze oxidation, reduction, and substitution reactions, leading to the formation of different metabolites .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the double bond between the 4th and 5th carbon atoms, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other glucuronic acid derivatives and makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

(2R,3R,4S)-2,3,4-trihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C6H8O6/c7-2-1-3(5(9)10)12-6(11)4(2)8/h1-2,4,6-8,11H,(H,9,10)/t2-,4+,6+/m0/s1

InChI Key

IAKKJSVSFCTLRY-YKKSOZKNSA-N

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)O)O)C(=O)O

SMILES

C1=C(OC(C(C1O)O)O)C(=O)O

Canonical SMILES

C1=C(OC(C(C1O)O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dehydro-D-glucuronic acid
Reactant of Route 2
4,5-Dehydro-D-glucuronic acid
Reactant of Route 3
4,5-Dehydro-D-glucuronic acid
Reactant of Route 4
4,5-Dehydro-D-glucuronic acid
Reactant of Route 5
4,5-Dehydro-D-glucuronic acid
Reactant of Route 6
4,5-Dehydro-D-glucuronic acid

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